molecular formula C11H21NO2 B14325961 4-[(Cyclohexyloxy)methyl]morpholine CAS No. 110254-45-0

4-[(Cyclohexyloxy)methyl]morpholine

Katalognummer: B14325961
CAS-Nummer: 110254-45-0
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: JMMCSHREHDMOFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Cyclohexyloxy)methyl]morpholine is an organic compound that features a morpholine ring substituted with a cyclohexyloxy methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexyloxy)methyl]morpholine typically involves the reaction of morpholine with cyclohexyloxy methyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the cyclohexyloxy methyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Cyclohexyloxy)methyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(Cyclohexyloxy)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-[(Cyclohexyloxy)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: A simpler analog without the cyclohexyloxy methyl group.

    4-Methylmorpholine: A derivative with a methyl group instead of the cyclohexyloxy methyl group.

    N-Methylmorpholine: Another derivative with a methyl group on the nitrogen atom.

Uniqueness

4-[(Cyclohexyloxy)methyl]morpholine is unique due to the presence of the cyclohexyloxy methyl group, which imparts distinct chemical and physical properties compared to its simpler analogs

Eigenschaften

CAS-Nummer

110254-45-0

Molekularformel

C11H21NO2

Molekulargewicht

199.29 g/mol

IUPAC-Name

4-(cyclohexyloxymethyl)morpholine

InChI

InChI=1S/C11H21NO2/c1-2-4-11(5-3-1)14-10-12-6-8-13-9-7-12/h11H,1-10H2

InChI-Schlüssel

JMMCSHREHDMOFP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OCN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.